molecular formula C9H10ClN5O B1379064 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride CAS No. 1426291-06-6

2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride

Cat. No.: B1379064
CAS No.: 1426291-06-6
M. Wt: 239.66 g/mol
InChI Key: KGVLNGGPVFFLLU-UHFFFAOYSA-N
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Description

2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazine ring substituted with an azetidinyl-1,2,4-oxadiazole group, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride typically involves multiple steps, starting with the preparation of the azetidinyl-1,2,4-oxadiazole moiety. This can be achieved through the cyclization of appropriate precursors such as amidoximes and isatoic anhydrides. The reaction conditions often require the use of strong bases like sodium hydroxide (NaOH) and solvents such as dimethyl sulfoxide (DMSO) at ambient temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

Chemistry: In chemistry, 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound has shown potential as an antimicrobial and antioxidant agent. Its ability to inhibit the growth of various microorganisms and scavenge free radicals makes it a candidate for developing new therapeutic agents.

Medicine: The compound has demonstrated anticancer properties in preliminary studies. Its mechanism of action involves interfering with the proliferation of cancer cells, making it a potential candidate for cancer treatment research.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes essential for cell wall synthesis, while its antioxidant properties may result from the scavenging of reactive oxygen species.

Comparison with Similar Compounds

  • 2-(1,2,4-oxadiazol-5-yl)anilines

  • 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride

  • 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan derivatives

Uniqueness: 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride stands out due to its unique combination of the pyrazine and azetidinyl-1,2,4-oxadiazole groups. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

5-(azetidin-3-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O.ClH/c1-2-12-7(5-10-1)8-13-9(15-14-8)6-3-11-4-6;/h1-2,5-6,11H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVLNGGPVFFLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C3=NC=CN=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride
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2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride

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